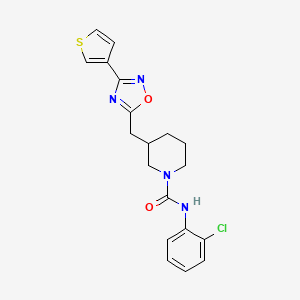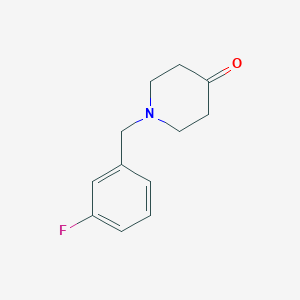
1-(3-Fluorobenzyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Fluorobenzyl)piperidin-4-one” is a chemical compound with the molecular formula C12H14FNO . It has been identified as a highly potent AChE inhibitor and was found superior to donepezil, the first-line drug for the treatment of AD .
Synthesis Analysis
Piperidones, such as “1-(3-Fluorobenzyl)piperidin-4-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorobenzyl)piperidin-4-one” consists of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized and bio-assayed for their varied activity .
Physical And Chemical Properties Analysis
“1-(3-Fluorobenzyl)piperidin-4-one” has a molecular weight of 193.22 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . Its exact mass is 193.090292168 g/mol and its monoisotopic mass is 193.0909322 g/mol .
Aplicaciones Científicas De Investigación
Antimalarial Activity
1-(3-Fluorobenzyl)piperidin-4-one: has been investigated for its antimalarial potential. In a study by Ngemenya et al., fourteen synthetic 1,4-disubstituted piperidines were evaluated for their activity against Plasmodium falciparum strains. Notably, several analogues of this compound demonstrated high selectivity for resistant strains, making them promising candidates for further exploration .
Enzyme Inhibition
The compound’s structural features suggest potential as an enzyme inhibitor. For instance:
- 4-(4-Fluorobenzyl)piperazin-1-yl] derivatives have been studied as uncompetitive inhibitors .
- 2-(4-Benzyl-1-piperidyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone is a noncompetitive inhibitor with intriguing binding properties .
Benzoxazole Derivatives
A straightforward synthetic route has been developed to obtain N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These compounds exhibit moderate yields and could find applications in medicinal chemistry .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEZKLXZZLRZTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)piperidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)
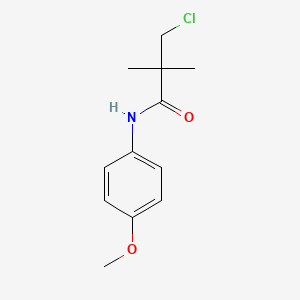
![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)

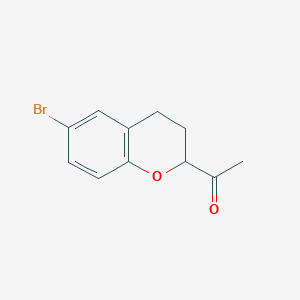
![N-(4-methylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2381289.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2381290.png)


![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)
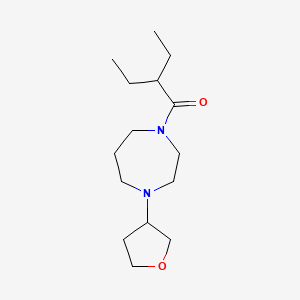
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide](/img/structure/B2381299.png)
![N-(2,4-dimethoxyphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2381300.png)
